Tricaprylin

Catalog No.
S545802
CAS No.
538-23-8
M.F
C27H50O6
M. Wt
470.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tricaprylin

CAS Number

538-23-8

Product Name

Tricaprylin

IUPAC Name

2,3-di(octanoyloxy)propyl octanoate

Molecular Formula

C27H50O6

Molecular Weight

470.7 g/mol

InChI

InChI=1S/C27H50O6/c1-4-7-10-13-16-19-25(28)31-22-24(33-27(30)21-18-15-12-9-6-3)23-32-26(29)20-17-14-11-8-5-2/h24H,4-23H2,1-3H3

InChI Key

VLPFTAMPNXLGLX-UHFFFAOYSA-N

SMILES

Array

solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
Miscible in ethanol; very soluble in ether, benzene, chloroform, ligroin
Very soluble in petroleum ether
In water, 8.5X10-7 mol/L (0.40 mg/L) at 37 °C
0.4 mg/L @ 37 °C (exp)

Synonyms

2-ethylhexanoic acid, 1,2,3-propanetriyl ester, glycerol tricaprylate, glycerol trioctanoate, glyceryl tricaprylate, glyceryl trioctanoate, octanoic acid, 1,2,3- propanetriyl ester, Panasate 800, tricaprylin, triethylhexanoin, trioctanoin, trioctanoylglyceride

Canonical SMILES

CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC

The exact mass of the compound Tricaprylin is 470.3607 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 72° f (ntp, 1992)0.0004 mg/ml at 37 °cmiscible in ethanol; very soluble in ether, benzene, chloroform, ligroinvery soluble in petroleum etherin water, 8.5x10-7 mol/l (0.40 mg/l) at 37 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4059. Its Medical Subject Headings (MeSH) category is Analytical, Diagnostic and Therapeutic Techniques and Equipment Category - Therapeutics - Drug Therapy - Drug Delivery Systems - Pharmaceutical Vehicles - Excipients - Supplementary Records. It belongs to the ontological category of octanoate ester in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Skin conditioning; Solvent. However, this does not mean our product can be used or applied in the same or a similar way.

Tricaprylin (glyceryl trioctanoate) is a fully saturated, medium-chain homotriglyceride composed of a glycerol backbone esterified with three caprylic acid (C8:0) chains. As a highly purified single-molecule lipid with an exact molecular weight of 470.69 g/mol, it presents as a clear, low-viscosity liquid at room temperature [1]. In pharmaceutical and advanced material procurement, tricaprylin is prioritized over standard vegetable oils due to its documented oxidative stability, quantified solvent capacity for lipophilic active pharmaceutical ingredients (APIs), and rapid in vivo digestibility [2]. Its structural uniformity makes it a critical excipient for lipid nanoparticles (LNPs), self-microemulsifying drug delivery systems (SMEDDS), and standardized metabolic assays where batch-to-batch consistency is mandatory to meet regulatory specifications.

Procurement teams often attempt to substitute pure tricaprylin with less expensive, mixed medium-chain triglycerides (MCT oils, typically randomized C8/C10 mixtures) or long-chain triglycerides (LCTs) like triolein. This substitution introduces severe formulation risks. Mixed MCTs suffer from inherent batch-to-batch variability in their C8:C10 ratios, which directly alters the lipid's viscosity, solvent capacity, and exact molecular weight, leading to inconsistent drug loading and unpredictable release profiles in nanomedicines[1]. Furthermore, substituting with unsaturated LCTs reduces the solubility of target APIs by over 50% and increases susceptibility to oxidative degradation [2]. For precision formulations requiring strict regulatory reproducibility, generic lipid substitution leads to failed quality control and compromised bioavailability.

API Solubilization Capacity vs. LCTs

A critical procurement metric for lipid excipients is their capacity to solubilize poorly water-soluble APIs, which dictates the maximum drug loading of the final dosage form. Thermodynamic modeling and empirical measurements demonstrate that APIs exhibit higher solubility in saturated medium-chain triglycerides like tricaprylin compared to unsaturated long-chain triglycerides. The solubility of ibuprofen in pure tricaprylin is 8.5 wt% at 25°C, whereas its solubility in triolein under identical conditions drops to 4.0 wt% [1]. This increase in solvent capacity allows formulators to achieve higher therapeutic doses per volume of lipid carrier.

Evidence DimensionAPI Solubility (Ibuprofen)
Target Compound Data8.5 wt% at 25°C
Comparator Or BaselineTriolein (LCT): 4.0 wt% at 25°C
Quantified Difference2.12x higher solubility in Tricaprylin
ConditionsIsothermal conditions at 25°C

Higher API solubility enables the development of more concentrated, lower-volume lipid formulations, reducing the required excipient load and improving patient compliance.

Thermal Processability and Room-Temperature Handling vs. C10 Homologs

The chain length of a triglyceride strictly dictates its melting point, fundamentally altering manufacturing workflows. Tricaprylin (C8) has a melting point of approximately 8–10 °C, ensuring it remains a low-viscosity liquid at standard room temperature. In contrast, its closest homolog, tricaprin (C10), has a melting point of 31–32 °C, making it a solid that requires heating before it can be pumped, mixed, or emulsified [1]. The liquid state of tricaprylin eliminates the need for heated process lines and thermal cycling during formulation.

Evidence DimensionMelting Point
Target Compound Data~8–10 °C (Liquid at RT)
Comparator Or BaselineTricaprin: ~31–32 °C (Solid at RT)
Quantified DifferenceReduction in melting point by >20 °C
ConditionsStandard atmospheric pressure

Procuring a lipid that is liquid at room temperature eliminates energy-intensive heating steps and protects thermosensitive APIs from thermal degradation during manufacturing.

Accelerated Enzymatic Hydrolysis for Immediate Release vs. Triolein

For oral lipid-based formulations, the rate of triglyceride digestion by pancreatic lipases dictates the release kinetics of the encapsulated drug. Studies comparing the hydrolysis of equimolar mixtures of tricaprylin and long-chain triglycerides (triolein) demonstrate a marked preferential hydrolysis of the short/medium-chain lipid. Pancreatic lipase cleaves tricaprylin at a significantly faster rate, releasing caprylic acid and rapidly forming free glycerol, whereas triolein is hydrolyzed much more slowly[1]. This rapid degradation profile ensures that the lipid matrix breaks down swiftly in the gastrointestinal tract.

Evidence DimensionLipase Hydrolysis Rate
Target Compound DataRapid stepwise hydrolysis with early release of C8 fatty acids
Comparator Or BaselineTriolein: Slower, delayed hydrolysis of C18:1 fatty acids
Quantified DifferencePreferential and accelerated cleavage of tricaprylin in equimolar mixtures
ConditionsIn vitro pancreatic lipase digestion assay

Faster lipid digestion translates to more rapid API absorption, making tricaprylin the superior choice for immediate-release oral drug delivery systems.

Liquid Core for Nanostructured Lipid Carriers (NLCs)

Because tricaprylin is a liquid at room temperature and possesses high solubilizing power for lipophilic compounds, it serves as a functional liquid lipid component in NLC formulations. Blending tricaprylin with solid lipids (e.g., tristearin) creates structural imperfections in the nanoparticle core, which prevents API expulsion during storage and increases drug loading capacity compared to solid lipid nanoparticles (SLNs)[1].

Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Tricaprylin is utilized in SMEDDS due to its low viscosity, fully saturated structure, and rapid digestibility. It readily forms fine oil-in-water microemulsions upon gentle agitation in aqueous media, ensuring that poorly water-soluble APIs remain solubilized in the gastrointestinal tract for rapid absorption [2].

Standardized Pharmacokinetic and Metabolic Assays

Unlike commercial MCT oils that vary in their C8/C10 ratios across batches, pure tricaprylin provides a single, exact molecular entity. This makes it the mandatory procurement choice for rigorous metabolic studies, ketogenic diet research, and pharmacokinetic modeling where batch-to-batch lipid variability would confound experimental data [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Tricaprylin is an odorless viscous clear colorless to amber-brown liquid. (NTP, 1992)
Colorless to amber-brown viscous, odorless liquid; mp = 10 deg C; [NTP] Colorless to light yellow odorless liquid; [Acros Organics MSDS]
Solid

Color/Form

Clear, colorless to amber liquid

XLogP3

8.9

Hydrogen Bond Acceptor Count

6

Exact Mass

470.36073931 Da

Monoisotopic Mass

470.36073931 Da

Boiling Point

451.6 °F at 760 mmHg (NTP, 1992)
233 °C
232.00 to 234.00 °C. @ 760.00 mm Hg

Flash Point

351 °F (NTP, 1992)

Heavy Atom Count

33

Density

0.954 at 68 °F (NTP, 1992) - Less dense than water; will float
0.9540 at 20 °C

LogP

log Kow = 9.20 (est)

Appearance

Liquid

Melting Point

50 °F (NTP, 1992)
10 °C
9.00 to 11.00 °C. @ 760.00 mm Hg

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6P92858988

MeSH Pharmacological Classification

Excipients

Vapor Pressure

3 mmHg at 77 °F ; 13 mmHg at 122 °F (NTP, 1992)
0.06 [mmHg]

Other CAS

538-23-8

Absorption Distribution and Excretion

In the small intestine, most triglycerides are split into monoglycerides, free fatty acids, and glycerol, which are absorbed by the intestinal mucosa. Within the epithelial cells, resynthesized triglycerides collect into globules along with cholesterol and phospholipids and are encased in a protein coat as chylomicrons. Chylomicrons are transported in the lymph to the thoracic duct and eventually to the venous system. The chylomicrons are removed from the blood as they pass through the capillaries of adipose tissue. Fat is stored in adipose cells until it is transported to other tissues as free fatty acids which are used for cellular energy or incorporated into cell membranes. When 14C-labeled long-chain triglycerides are administered intravenously, 25% to 30% of the radiolabel is found in the liver within 30 to 60 minutes, with less than 5% remaining after 24 hours. Lesser amounts of radiolabel are found in the spleen and lungs. After 24 hours, nearly 50% of the radiolabel has been expired in carbon dioxide, with 1% of the carbon label remaining in the brown fat. The concentration of radioactivity in the epididymal fat is less than half that of the brown fat.
After absorption, long- chain saturated fatty acids are transported mainly via the intestinal lymph as triglycerides. Fatty acids with 10 or less carbon atoms are transported mainly from the intestine via the portal blood vessels. There are also data indicating that unsaturated long-chain fatty acids are absorbed mainly via the lymph vessels.
The skin penetration enhancement of drugs by tricaprylin has been demonstrated in vivo using Wistar rats and in vitro using hairless female mice. ... The drug permeation ratio in the presence of triglycerides increased in the following order: Tricaprylin (C8) > Triolein (CI8) > Tributyrin (C4) > Triacetin (C2).

Wikipedia

Axona

Use Classification

Human drugs -> Rare disease (orphan)
Cosmetics -> Solvent; Skin conditioning; Emollient

General Manufacturing Information

Octanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester: ACTIVE

Dates

Last modified: 08-15-2023
1: More SB, Waghmare JT, Gogate PR. Ultrasound pretreatment as a novel approach for intensification of lipase catalyzed esterification of tricaprylin. Ultrason Sonochem. 2017 May;36:253-261. doi: 10.1016/j.ultsonch.2016.11.036. Epub 2016 Nov 29. PubMed PMID: 28069208.
2: Kolev V, Ivanova A, Madjarova G, Aserin A, Garti N. Unit cell structure of water-filled monoolein in inverted hexagonal mesophase in the presence of incorporated tricaprylin and entrapped lysozyme. Eur Biophys J. 2016 Mar;45(2):99-112. doi: 10.1007/s00249-015-1080-3. Epub 2015 Sep 30. PubMed PMID: 26424533.
3: Liu N, Shi J, Xiao Y, Yasue M, Takei Y, Sanefuji H, Tsujimoto G, Hirasawa A. Effects of a Tricaprylin Emulsion on Anti-glomerular Basement Membrane Glomerulonephritis in Rats: In Vivo and in Silico Studies. Biol Pharm Bull. 2015;38(8):1175-84. doi: 10.1248/bpb.b15-00124. PubMed PMID: 26235580.
4: Camacho-Ruiz Mde L, Mateos-Díaz JC, Carrière F, Rodriguez JA. A broad pH range indicator-based spectrophotometric assay for true lipases using tributyrin and tricaprylin. J Lipid Res. 2015 May;56(5):1057-67. doi: 10.1194/jlr.D052837. Epub 2015 Mar 7. PubMed PMID: 25748441; PubMed Central PMCID: PMC4409282.

Explore Compound Types